Cas no 943910-35-8 (5-(4-bromophenyl)oxazolidin-2-one)

5-(4-bromophenyl)oxazolidin-2-one structure
943910-35-8 structure
Nombre del producto:5-(4-bromophenyl)oxazolidin-2-one
Número CAS:943910-35-8
MF:C9H8BrNO2
Megavatios:242.069321632385
MDL:MFCD16321850
CID:2144398
PubChem ID:59515478

5-(4-bromophenyl)oxazolidin-2-one Propiedades químicas y físicas

Nombre e identificación

    • 5-(4-bromophenyl)-oxazolidin-2-one
    • 5-(4-bromophenyl)-1,3-oxazolidin-2-one
    • 5-(4-bromophenyl)oxazolidin-2-one
    • 2-Oxazolidinone, 5-(4-bromophenyl)-
    • 5-(4-Bromophenyl)-2-oxazolidinone (ACI)
    • DB-340534
    • MFCD16321850
    • NS-03417
    • CS-0037601
    • EN300-2006374
    • AKOS016402039
    • A1-10516
    • W10423
    • SY125007
    • F2147-3333
    • SCHEMBL2896669
    • 943910-35-8
    • MDL: MFCD16321850
    • Renchi: 1S/C9H8BrNO2/c10-7-3-1-6(2-4-7)8-5-11-9(12)13-8/h1-4,8H,5H2,(H,11,12)
    • Clave inchi: FWGFASQLOPSRHI-UHFFFAOYSA-N
    • Sonrisas: O=C1NCC(C2C=CC(Br)=CC=2)O1

Atributos calculados

  • Calidad precisa: 240.97384g/mol
  • Masa isotópica única: 240.97384g/mol
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 1
  • Recuento de receptores de enlace de hidrógeno: 2
  • Recuento de átomos pesados: 13
  • Cuenta de enlace giratorio: 1
  • Complejidad: 202
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 1
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Superficie del Polo topológico: 38.3
  • Xlogp3: 1.9

5-(4-bromophenyl)oxazolidin-2-one PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
Enamine
EN300-2006374-1.0g
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 95%
1.0g
$971.0 2023-07-10
Enamine
EN300-2006374-5.0g
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 95%
5.0g
$2816.0 2023-07-10
Enamine
EN300-2006374-0.25g
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 95%
0.25g
$248.0 2023-09-16
abcr
AB461907-250 mg
5-(4-Bromophenyl)-1,3-oxazolidin-2-one; .
943910-35-8
250MG
€575.20 2023-07-18
Enamine
EN300-2006374-10.0g
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 95%
10.0g
$4176.0 2023-07-10
Enamine
EN300-2006374-0.05g
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 95%
0.05g
$117.0 2023-09-16
eNovation Chemicals LLC
D767837-100mg
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 97%
100mg
$195 2024-06-06
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B942289-250mg
5-(4-Bromophenyl)oxazolidin-2-one
943910-35-8 97%
250mg
¥1,568.70 2022-09-02
Enamine
EN300-2006374-10g
5-(4-bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 95%
10g
$2976.0 2023-09-16
1PlusChem
1P00IILB-1g
5-(4-Bromophenyl)-1,3-oxazolidin-2-one
943910-35-8 97%
1g
$478.00 2025-03-01

5-(4-bromophenyl)oxazolidin-2-one Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Catalysts: Halohydrin dehalogenase Solvents: Dimethyl sulfoxide ,  Water ;  12 h, pH 7.5, 30 °C
Referencia
Regioselective Ring-Opening of Styrene Oxide Derivatives Using Halohydrin Dehalogenase for Synthesis of 4-Aryloxazolidinones
Wan, Nanwei; Tian, Jiawei; Zhou, Xiaoying; Wang, Huihui; Cui, Baodong; et al, Advanced Synthesis & Catalysis, 2019, 361(20), 4651-4655

Métodos de producción 2

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  0 °C; 0 °C → rt; 15 h, rt
1.2 Reagents: Water ;  cooled
Referencia
Preparation of naphthyridine and isoquinoline derivatives as metalloenzyme inhibitors
, World Intellectual Property Organization, , ,

Métodos de producción 3

Condiciones de reacción
1.1 Reagents: Sodium borohydride Solvents: Ethanol ,  Tetrahydrofuran ;  overnight, rt
1.2 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, cooled; 90 min
Referencia
Heterocyclic biphenyl compounds as modulators of the histamine H3-receptor useful for the treatment of disorders related thereto and their preparation
, World Intellectual Property Organization, , ,

Métodos de producción 4

Condiciones de reacción
1.1 Catalysts: (TB-5-13)-[[2,2′,2′′-[(Nitrilo-κN)tris(methylene)]tris[4,6-dichlorophenolato-κO]… Solvents: Acetonitrile ;  40 h, 70 °C
Referencia
Aluminium-Catalysed Oxazolidinone Synthesis and their Conversion into Functional Non-Symmetrical Ureas
Laserna, Victor; Guo, Wusheng; Kleij, Arjan W., Advanced Synthesis & Catalysis, 2015, 357(13), 2849-2854

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  20 min, -78 °C; overnight, -78 °C → rt
Referencia
Aromatic acetylene derivative, preparation method and their medical applications
, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción
1.1 Solvents: Dichloromethane ;  overnight, rt
Referencia
Oxazolidinone compounds and their use as metabotropic glutamate receptor potentiators in the treatment of neurological and psychiatric disorders and preparation
, World Intellectual Property Organization, , ,

5-(4-bromophenyl)oxazolidin-2-one Raw materials

5-(4-bromophenyl)oxazolidin-2-one Preparation Products

5-(4-bromophenyl)oxazolidin-2-one Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:943910-35-8)5-(4-bromophenyl)oxazolidin-2-one
A916721
Pureza:99%/99%
Cantidad:250mg/1g
Precio ($):247.0/518.0